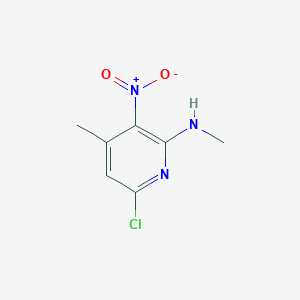
Nanoparticles,Triiron tetraoxide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Magnetite dispersion refers to the stable suspension of magnetite (Fe₃O₄) nanoparticles in a liquid medium. Magnetite is a naturally occurring iron oxide with unique magnetic properties, making it highly valuable in various scientific and industrial applications. The dispersion of magnetite nanoparticles enhances their usability in fields such as medicine, environmental remediation, and materials science.
准备方法
Synthetic Routes and Reaction Conditions: Magnetite nanoparticles can be synthesized using several methods, including:
Thermal Decomposition: This method involves the thermal decomposition of iron precursors in the presence of surfactants at high temperatures.
Hydrothermal Synthesis: This technique involves the reaction of iron salts in a high-pressure, high-temperature aqueous solution.
Sol-Gel Method: This involves the transition of a solution system from a liquid “sol” into a solid “gel” phase.
Industrial Production Methods: Industrial production of magnetite nanoparticles often employs the co-precipitation method due to its simplicity, cost-effectiveness, and ability to produce large quantities of nanoparticles with controlled size and shape .
Types of Reactions:
Oxidation: Magnetite can undergo oxidation to form maghemite (γ-Fe₂O₃) under certain conditions.
Reduction: Magnetite can be reduced to form metallic iron (Fe) under a hydrogen atmosphere.
Substitution: Magnetite can participate in ion-exchange reactions where metal ions in the magnetite lattice are replaced by other metal ions.
Common Reagents and Conditions:
Oxidation: Typically involves exposure to oxygen or air at elevated temperatures.
Reduction: Requires a reducing agent such as hydrogen gas at high temperatures.
Substitution: Involves the use of metal salts in an aqueous solution under controlled pH and temperature conditions.
Major Products:
Oxidation: Maghemite (γ-Fe₂O₃).
Reduction: Metallic iron (Fe).
Substitution: Various metal-substituted magnetite compounds.
科学研究应用
Magnetite dispersion has a wide range of applications in scientific research:
Environmental Remediation: Employed in the removal of heavy metals and organic pollutants from water.
Materials Science: Utilized in the development of magnetic nanocomposites and ferrofluids for various engineering applications.
Biology: Applied in cell separation, biosensing, and as carriers for biomolecules.
作用机制
The unique properties of magnetite nanoparticles arise from their superparamagnetic behavior, which allows them to be magnetized in the presence of an external magnetic field and demagnetized when the field is removed . This property is crucial for applications such as targeted drug delivery, where the nanoparticles can be directed to specific sites in the body using a magnetic field . The surface of magnetite nanoparticles can be functionalized with various molecules to enhance their biocompatibility and targeting ability .
相似化合物的比较
Maghemite (γ-Fe₂O₃): Similar to magnetite but with a different crystal structure and slightly different magnetic properties.
Hematite (α-Fe₂O₃): Another iron oxide with antiferromagnetic properties, used in different applications.
Cobalt Ferrite (CoFe₂O₄): A magnetic nanoparticle with higher coercivity and saturation magnetization compared to magnetite.
Uniqueness of Magnetite: Magnetite’s superparamagnetic properties, biocompatibility, and ease of synthesis make it uniquely suited for a wide range of applications, particularly in biomedicine and environmental remediation .
属性
分子式 |
Fe3O4-2 |
|---|---|
分子量 |
231.53 g/mol |
IUPAC 名称 |
iron(2+);oxygen(2-) |
InChI |
InChI=1S/3Fe.4O/q3*+2;4*-2 |
InChI 键 |
IPPLQKQIHURHHK-UHFFFAOYSA-N |
规范 SMILES |
[O-2].[O-2].[O-2].[O-2].[Fe+2].[Fe+2].[Fe+2] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。









![4,6,6-Trimethyl-3-[2,6,6-trimethyl-3-(2,6,6-trimethyl-3-bicyclo[3.1.1]hept-1-enyl)-3-bicyclo[3.1.1]hept-1-enyl]bicyclo[3.1.1]hept-4-en-2-ol](/img/structure/B8781208.png)



![5-Bromo-1-trityl-1H-benzo[D][1,2,3]triazole](/img/structure/B8781234.png)


